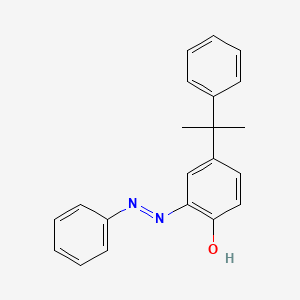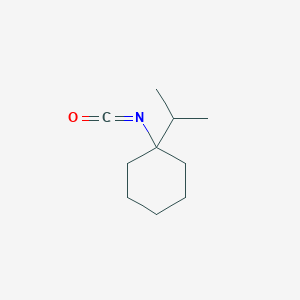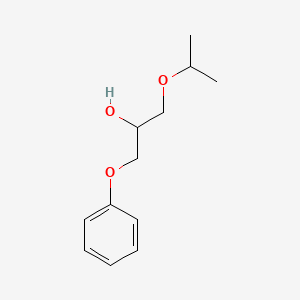
1-Isopropoxy-3-phenoxy-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isopropoxy-3-phenoxy-2-propanol is an organic compound with the molecular formula C12H18O3. It is a colorless to pale yellow liquid that is soluble in organic solvents. This compound is of interest due to its unique chemical structure, which combines an isopropoxy group and a phenoxy group attached to a propanol backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isopropoxy-3-phenoxy-2-propanol can be synthesized through the reaction of propylene oxide with phenol in the presence of a catalyst. The reaction typically occurs under solvent-free conditions at elevated temperatures (around 120°C) to yield the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of catalysts such as silicoaluminophosphate (SAPO-5) can enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions: 1-Isopropoxy-3-phenoxy-2-propanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropoxy or phenoxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Produces ketones or aldehydes.
Reduction: Yields alcohols.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Isopropoxy-3-phenoxy-2-propanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: It may serve as a precursor for the development of pharmaceutical agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Isopropoxy-3-phenoxy-2-propanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and cellular responses .
Comparison with Similar Compounds
- 1-Phenoxy-2-propanol
- 1-Isopropoxy-2-propanol
- 1-(Isopropylamino)-3-phenoxy-2-propanol
Comparison: 1-Isopropoxy-3-phenoxy-2-propanol is unique due to the presence of both isopropoxy and phenoxy groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and applications in various fields .
Properties
CAS No. |
39144-30-4 |
|---|---|
Molecular Formula |
C12H18O3 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
1-phenoxy-3-propan-2-yloxypropan-2-ol |
InChI |
InChI=1S/C12H18O3/c1-10(2)14-8-11(13)9-15-12-6-4-3-5-7-12/h3-7,10-11,13H,8-9H2,1-2H3 |
InChI Key |
JEXLLBRBNFHWRA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCC(COC1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



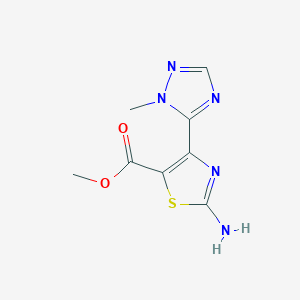
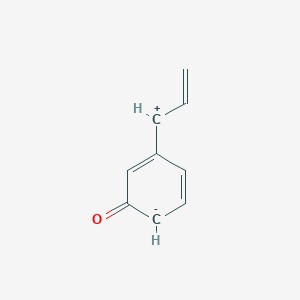
![Phenol, 2-[(ethylimino)methyl]-](/img/structure/B13947282.png)
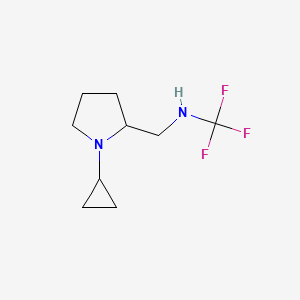
![Phenol, 2-[(ethylimino)methyl]-](/img/structure/B13947291.png)
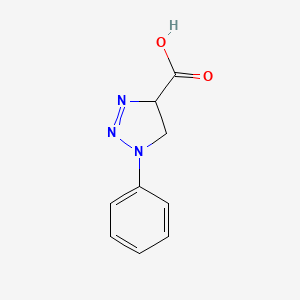
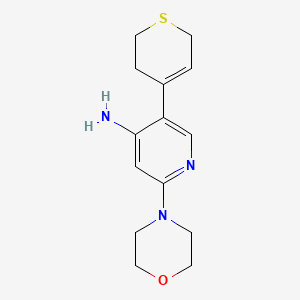
![4-[3-(3,5-Dibromo-2-methoxyphenyl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13947316.png)

